Cas no 2377030-62-9 (2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid)

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid is a specialized indole derivative featuring a methoxymethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in synthetic organic chemistry, serving as a versatile intermediate for the construction of complex indole-based frameworks. The Boc group enhances stability during reactions, while the methoxymethyl moiety offers functional flexibility for further derivatization. Its structural features make it suitable for applications in pharmaceutical research, particularly in the development of bioactive molecules. The compound’s well-defined reactivity profile ensures reliable performance in multi-step syntheses, making it a practical choice for researchers working with heterocyclic systems.
2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid structure
2377030-62-9 structure
商品名:2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid
CAS番号:2377030-62-9
MF:C16H21NO5
メガワット:307.341645002365
CID:6285114
PubChem ID:145913479

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2377030-62-9
    • EN300-6504386
    • 1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylic acid
    • 2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid
    • インチ: 1S/C16H21NO5/c1-15(2,3)22-14(20)17-12-8-6-5-7-11(12)9-16(17,10-21-4)13(18)19/h5-8H,9-10H2,1-4H3,(H,18,19)
    • InChIKey: FZVMIESSVNZILO-UHFFFAOYSA-N
    • ほほえんだ: O(C)CC1(C(=O)O)CC2C=CC=CC=2N1C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 307.14197277g/mol
  • どういたいしつりょう: 307.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 444
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 76.1Ų

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6504386-0.25g
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylic acid
2377030-62-9 95.0%
0.25g
$672.0 2025-03-14
Enamine
EN300-6504386-10.0g
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylic acid
2377030-62-9 95.0%
10.0g
$5837.0 2025-03-14
Enamine
EN300-6504386-1.0g
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylic acid
2377030-62-9 95.0%
1.0g
$1357.0 2025-03-14
Aaron
AR028HZO-250mg
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylicacid
2377030-62-9 95%
250mg
$949.00 2025-02-16
1PlusChem
1P028HRC-10g
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylicacid
2377030-62-9 95%
10g
$7277.00 2023-12-18
1PlusChem
1P028HRC-250mg
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylicacid
2377030-62-9 95%
250mg
$893.00 2024-05-23
Aaron
AR028HZO-100mg
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylicacid
2377030-62-9 95%
100mg
$672.00 2025-02-16
Aaron
AR028HZO-2.5g
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylicacid
2377030-62-9 95%
2.5g
$3683.00 2023-12-15
1PlusChem
1P028HRC-50mg
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylicacid
2377030-62-9 95%
50mg
$452.00 2024-05-23
1PlusChem
1P028HRC-500mg
1-[(tert-butoxy)carbonyl]-2-(methoxymethyl)-2,3-dihydro-1H-indole-2-carboxylicacid
2377030-62-9 95%
500mg
$1370.00 2024-05-23

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid 関連文献

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acidに関する追加情報

Introduction to 2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic Acid (CAS No. 2377030-62-9)

2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid is a complex organic compound with the CAS registry number CAS No. 2377030-62-9. This compound belongs to the class of indole derivatives, which are widely studied in pharmaceutical and chemical research due to their unique structural properties and potential bioactivity. The molecule features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This core structure is further substituted with a methoxymethyl group and a tert-butoxycarbonyl (Boc) group, making it a derivative of indole carboxylic acid.

The synthesis of CAS No. 2377030-62-9 involves multi-step organic reactions, including nucleophilic substitutions, oxidations, and coupling reactions. The presence of the Boc group suggests that this compound may have been synthesized using protective group strategies, which are commonly employed in peptide and natural product synthesis to control reactivity and improve yields. The methoxymethyl substituent adds complexity to the molecule, potentially influencing its solubility, stability, and interactions with biological systems.

Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs. For instance, researchers have reported that certain indole-based compounds exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy. The Boc group in CAS No. 2377030-62-9 may play a role in modulating the pharmacokinetic properties of the compound, such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug development.

In addition to its potential therapeutic applications, CAS No. 2377030-62-9 has also been explored for its role in agrochemicals and materials science. For example, indole derivatives have been investigated as plant growth regulators and fungicides due to their ability to interact with plant hormones and fungal enzymes. Furthermore, the structural versatility of this compound makes it a promising candidate for use in advanced materials such as organic semiconductors and optoelectronic devices.

From a structural perspective, the indole ring system in CAS No. 2377030-62-9 provides a rigid framework that can facilitate specific molecular interactions. The methoxymethyl group introduces electron-donating effects, which can influence the electronic properties of the molecule and enhance its reactivity towards electrophilic or nucleophilic attack. Meanwhile, the Boc group serves as a bulky protecting group that can shield reactive sites during synthesis while maintaining the integrity of the indole core.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity and toxicity profiles of compounds like CAS No. 2377030-62-9 with greater accuracy. By employing machine learning algorithms and molecular docking studies, scientists can identify potential binding sites on target proteins and assess the likelihood of adverse effects before proceeding to experimental validation. These computational tools have significantly accelerated the drug discovery process and reduced costs associated with traditional trial-and-error methods.

In conclusion, CAS No. 2377030-62-9, or 2-(Methoxymethyl)-1-[(tert-butoxycarbonyl)]indole carboxylic acid, represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic applications. Its unique structure combines functional groups that offer both chemical diversity and biological relevance, making it an attractive target for further research across multiple disciplines.

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